5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one
Description
5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one is a bicyclic heterocyclic compound featuring a fused furopyrimidine core. Its molecular formula is C₆H₄N₂O₂, with a molecular weight of 136.11 g/mol and a density of 1.59 g/cm³ . The compound exhibits a high melting point (>280°C) and moderate acidity (pKa ≈ 7.11), making it thermally stable and suitable for high-temperature synthetic applications . Structurally, the fused furan and pyrimidinone rings confer rigidity, which is advantageous in drug design for target binding.
Key synthetic routes include cyclization reactions of bromovinyluracil (BVU) derivatives and nucleophilic substitutions on precursors like 3-arylmethylidenefuran-2(3H)-ones . The compound serves as a scaffold for antiviral and cytostatic agents, with derivatives showing activity against DNA viruses and cancer cell lines .
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
5,6-dihydro-1H-furo[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C6H6N2O2/c9-6-7-3-4-1-2-10-5(4)8-6/h3H,1-2H2,(H,7,8,9) |
InChI Key |
JSMPASIJDMAWOI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate dihydrofuran derivative under acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or organometallic reagents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Furopyrido[2,3-d]pyrimidines
Derivatives such as 1-Ethyl-5-(p-tolyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione (3) (MW: 377.35 g/mol) feature an additional pyridine ring fused to the furopyrimidine core. These compounds exhibit higher molecular weights (377–423 g/mol) and melting points (294–319°C) compared to the parent compound, attributed to increased π-stacking and hydrogen bonding . For example, 3b (MW: 363.34 g/mol) achieves a 98% synthesis yield via one-step condensation, highlighting superior reactivity over simpler furopyrimidines .
Thieno[2,3-d]pyrimidinones
Sulfur-containing analogs like 5,6-Dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (MW: 318.38 g/mol) replace the furan oxygen with sulfur. This substitution reduces melting points (e.g., 184°C for triazolothienopyrimidines ) but enhances lipophilicity, improving membrane permeability in drug candidates .
Substituent-Modified Derivatives
Alkyl/Aryl-Substituted Furopyrimidines
Sugar-Conjugated Derivatives
Glucopyranosyl derivatives like 3-(β-D-glucopyranosyl)-6-pentylfuro[2,3-d]pyrimidin-2(3H)-one (MW: 376.38 g/mol) exhibit improved aqueous solubility (up to 10 mM in water) and bioavailability, making them promising prodrug candidates .
Biological Activity
5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its antiviral properties, enzyme inhibition capabilities, and structure-activity relationships (SAR) based on diverse research findings.
Antiviral Activity
Recent studies have highlighted the antiviral potential of 5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one derivatives against HIV-1. For instance, compounds derived from this structure have demonstrated significant potency against various HIV-1 strains, including those resistant to conventional treatments.
Key Findings:
- Compound Efficacy : Certain derivatives exhibited EC50 values as low as 2.85 nM against HIV-1 resistant strains, indicating superior activity compared to established drugs like Etravirine (ETR) and Rilpivirine (RPV) .
- Resistance Profiles : The compounds showed improved efficacy against double mutations (F227L/V106A and K103N/Y181C), which are known to confer resistance to standard NNRTIs .
Table 1: Anti-HIV-1 Activity of Dihydrofuro[2,3-d]pyrimidine Derivatives
| Compound | EC50 (nM) | CC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|
| 14b | 5.79 | >250 | >43 |
| 16c | 2.85 | 36.6 | 12.8 |
| ETR | 3.93 | 3.98 | 1.0 |
| RPV | 10.7 | 3.98 | 0.4 |
Enzyme Inhibition
The biological activity of 5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one also extends to enzyme inhibition. Notably, it has been studied for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway.
In Vitro Studies:
- Inhibition Potency : Some derivatives showed IC50 values around 6 µM against PfDHODH, suggesting a promising avenue for malaria treatment .
- Structure-Activity Relationship : Modifications in the alkyl chain length significantly influenced inhibitory activity, with optimal sizes enhancing binding affinity .
Case Studies
Several case studies illustrate the compound's biological efficacy:
- HIV Resistance Study : A study involving a series of dihydrofuro[2,3-d]pyrimidine derivatives revealed that specific structural modifications led to enhanced antiviral activity against resistant HIV strains while maintaining low cytotoxicity .
- Malaria Treatment Potential : Research demonstrated that certain derivatives effectively inhibited PfDHODH, showcasing their potential as novel antimalarial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
